Cas no 60011-16-7 ((S)-S-Tert-butyl 2-methylpropane-2-sulfinothioate)

(S)-S-Tert-butyl 2-methylpropane-2-sulfinothioate is a chiral sulfinothioate reagent widely employed in asymmetric synthesis. Its tert-butyl sulfinyl group serves as a highly effective chiral auxiliary, enabling the stereoselective formation of carbon-sulfur and carbon-carbon bonds. The compound exhibits excellent stability under standard conditions, facilitating handling and storage. Its rigid tert-butyl framework enhances diastereoselectivity in nucleophilic additions, making it valuable for producing enantiomerically enriched intermediates in pharmaceuticals and fine chemicals. The reagent’s compatibility with a broad range of substrates and reaction conditions further underscores its utility in synthetic organic chemistry. Its high purity and predictable reactivity make it a preferred choice for complex stereocontrolled transformations.
(S)-S-Tert-butyl 2-methylpropane-2-sulfinothioate structure
60011-16-7 structure
Product Name:(S)-S-Tert-butyl 2-methylpropane-2-sulfinothioate
CAS No:60011-16-7
MF:C8H18OS2
MW:194.35792016983
MDL:MFCD09028107
CID:57510
PubChem ID:11446882
Update Time:2025-08-05

(S)-S-Tert-butyl 2-methylpropane-2-sulfinothioate Chemical and Physical Properties

Names and Identifiers

    • (S)-S-tert-Butyl 2-methylpropane-2-sulfinothioate
    • (S)-(-)-tert-Butyl tert-butanethiosulfinate
    • (S)-tert-Butanethiosulfinate
    • (S)-t-BuSS(O)tBu
    • (S)-tert-butyl 2-methylpropane-2-sulfinothioate
    • (S)-tert-butyl tert-butanethiosulfinate
    • (Ss)-(-)-tert-butyl-tert-butanethiosulfinate
    • t-BuSS(O)t-Bu
    • 2-Propanesulfinothioic acid, 2-methyl-, S-(1,1-dimethylethyl) ester, (S)-
    • ZFKIFCIQBZYNIQ-NSHDSACASA-N
    • AX8009465
    • (S)-s-t-Butyl 2-methylpropane-2-sulfinothioate
    • A832570
    • 2-[[(S)-tert-butylsulfinyl]thio]-2-methylpropane
    • 011B167
    • 2-[(S)-tert-butylsulfanylsulfinyl]-2-methyl-p
    • 60011-16-7
    • DS-18071
    • SCHEMBL14919006
    • AKOS015963124
    • 2-[(S)-tert-butylsulfinyl]sulfanyl-2-methyl-propane
    • 2-methyl-2-{[(S)-2-methylpropane-2-sulfinyl]sulfanyl}propane
    • 2-[(S)-tert-butylsulfinyl]sulfanyl-2-methylpropane
    • A11400
    • AKOS015841450
    • CS-0154653
    • C8H18OS2
    • 2-[(S)-tert-butylsulfanylsulfinyl]-2-methyl-propane
    • MFCD09028107
    • 2-Propanesulfinothioic acid, 2-methyl-, S-(1,1-dimethylethyl) ester, (S)- (9CI)
    • S-(1,1-Dimethylethyl) [S(S)]-2-methyl-2-propanesulfinothioate (ACI)
    • S-tert-Butyl (S)-2-methyl-2-propanesulfinothioate
    • (S)-S-Tert-butyl 2-methylpropane-2-sulfinothioate
    • MDL: MFCD09028107
    • Inchi: 1S/C8H18OS2/c1-7(2,3)10-11(9)8(4,5)6/h1-6H3/t11-/m0/s1
    • InChI Key: ZFKIFCIQBZYNIQ-NSHDSACASA-N
    • SMILES: [S@](C(C)(C)C)(=O)SC(C)(C)C

Computed Properties

  • Exact Mass: 138.01700
  • Monoisotopic Mass: 194.08
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.6
  • XLogP3: 1.8

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 209.3°C at 760 mmHg
  • Flash Point: 209.3 °C at 760 mmHg
  • Refractive Index: 1.542
  • PSA: 75.08000
  • LogP: 2.24410
  • Vapor Pressure: 0.4±0.4 mmHg at 25°C

(S)-S-Tert-butyl 2-methylpropane-2-sulfinothioate Security Information

(S)-S-Tert-butyl 2-methylpropane-2-sulfinothioate Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(S)-S-Tert-butyl 2-methylpropane-2-sulfinothioate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Ambeed
A262919-250mg
(S)-S-tert-Butyl 2-methylpropane-2-sulfinothioate
60011-16-7 98%
250mg
$41.00 2021-07-07
Ambeed
A262919-1g
(S)-S-tert-Butyl 2-methylpropane-2-sulfinothioate
60011-16-7 98%
1g
$108.00 2021-07-07
Ambeed
A262919-5g
(S)-S-tert-Butyl 2-methylpropane-2-sulfinothioate
60011-16-7 98%
5g
$380.00 2021-07-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OG798-50mg
(S)-S-Tert-butyl 2-methylpropane-2-sulfinothioate
60011-16-7 98%
50mg
124.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OG798-200mg
(S)-S-Tert-butyl 2-methylpropane-2-sulfinothioate
60011-16-7 98%
200mg
290.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OG798-1g
(S)-S-Tert-butyl 2-methylpropane-2-sulfinothioate
60011-16-7 98%
1g
1021.0CNY 2021-08-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S895771-1g
(S)-S-tert-Butyl 2-methylpropane-2-sulfinothioate
60011-16-7 98%
1g
4,899.60 2021-05-17
abcr
AB511247-
(S)-S-t-Butyl 2-methylpropane-2-sulfinothioate, 95%; .
60011-16-7 95%
€107.60 2022-03-24
abcr
AB511247-250 mg
(S)-S-t-Butyl 2-methylpropane-2-sulfinothioate, 95%; .
60011-16-7 95%
250MG
€128.10 2023-07-10
abcr
AB511247-1 g
(S)-S-t-Butyl 2-methylpropane-2-sulfinothioate, 95%; .
60011-16-7 95%
1g
€227.90 2023-07-10

(S)-S-Tert-butyl 2-methylpropane-2-sulfinothioate Production Method

Production Method 1

Reaction Conditions
Reference
Facile optical resolution of tert-butanethiosulfinate by molecular complexation with (R)-BINOL and study of chiral discrimination of the diastereomeric complexes
Liao, Jian; Sun, Xiaoxia; Cui, Xin; Yu, Kaibei; Zhu, Jin; et al, Chemistry - A European Journal, 2003, 9(11), 2611-2615

Production Method 2

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Diethyl tartrate ,  Titanium isopropoxide Solvents: Dichloromethane ,  Water
Reference
Asymmetric oxidation of some sulfur derivatives
Nemecek, C.; Dunach, E.; Kagan, H. B., Nouveau Journal de Chimie, 1986, 10(12), 761-4

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadyl acetylacetonate ,  (αR,βS)-β-[(E)-[[3,5-Bis(1,1-dimethylethyl)-2-hydroxyphenyl]methylene]amino]-α-p… ;  rt
Reference
Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(E)-[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]
Allam, Bharat Kumar; Singh, Rahul; Singh, Krishna Nand, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-6

Production Method 4

Reaction Conditions
1.1 Reagents: Vanadyl acetylacetonate ,  Hydrogen peroxide
Reference
Lithium amide
Erden, Ihsan; Timm, Andreas Paul, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, 1, 1-6

Production Method 5

Reaction Conditions
1.1 Reagents: Epoxone Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Acetonitrile ,  Dimethoxymethane ;  pH 9.3, 0 °C
1.2 Reagents: Disodium ethylenediaminetetraacetate ,  Potassium carbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water ;  1 h, 0 °C; 12 h, 0 °C
Reference
Enantioselective Organocatalytic Oxidation of Functionalized Sterically Hindered Disulfides
Khiar, Noureddine; Mallouk, Siham; Valdivia, Victoria; Bougrin, Khalid; Soufiaoui, Mohammed; et al, Organic Letters, 2007, 9(7), 1255-1258

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadyl acetylacetonate ,  2,4-Bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]… Solvents: Dichloromethane ,  Water
Reference
Substituted N-salicylidene β-amino alcohols: preparation and use as chiral ligands in enantioselective sulfoxidation and conjugate addition
Skarzewski, Jacek; Ostrycharz, Elzbieta; Siedlecka, Renata; Zielinska-Blajet, Mariola; Pisarski, Bartlomiej, Journal of Chemical Research, 2001, (7), 263-264

Production Method 7

Reaction Conditions
1.1 Catalysts: Bis(acetylacetonato)dioxomolybdenum ,  N,N′-(1R,2R)-1,2-Cyclohexanediylbis[N-hydroxy-4-(1-methylethyl)-β,β-bis[4-(1-met… Solvents: Dichloromethane ;  1 h, rt; rt → 0 °C
1.2 Reagents: Triphenylmethyl hydroperoxide ,  Oxygen Solvents: Dichloromethane ;  19 h, 0 °C
1.3 Reagents: Sodium sulfite Solvents: Water ;  30 min, 0 °C; 0 °C → rt
Reference
Catalytic enantioselective oxidation of sulfides and disulfides by a chiral complex of bis-hydroxamic acid and molybdenum
Basak, Arindrajit; Barlan, Allan U.; Yamamoto, Hisashi, Tetrahedron: Asymmetry, 2006, 17(4), 508-511

Production Method 8

Reaction Conditions
Reference
Lithium Amide
Erden, Ihsan; Timm, Andreas Paul, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

(S)-S-Tert-butyl 2-methylpropane-2-sulfinothioate Raw materials

(S)-S-Tert-butyl 2-methylpropane-2-sulfinothioate Preparation Products

(S)-S-Tert-butyl 2-methylpropane-2-sulfinothioate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:60011-16-7)(S)-S-Tert-butyl 2-methylpropane-2-sulfinothioate
Order Number:A832570
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:28
Price ($):322.0
Email:sales@amadischem.com

Additional information on (S)-S-Tert-butyl 2-methylpropane-2-sulfinothioate

Introduction to (S)-S-Tert-butyl 2-methylpropane-2-sulfinothioate (CAS No. 60011-16-7)

(S)-S-Tert-butyl 2-methylpropane-2-sulfinothioate (CAS No. 60011-16-7) is a chiral sulfur-containing compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is known for its unique structural features and potential applications in the development of novel therapeutic agents. The chiral nature of this molecule makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are crucial for many pharmaceutical and biological applications.

The chemical structure of (S)-S-Tert-butyl 2-methylpropane-2-sulfinothioate consists of a tert-butyl group attached to a sulfur atom, which is further bonded to a 2-methylpropane-2-sulfinothioate moiety. The presence of the chiral center at the sulfur atom imparts optical activity to the molecule, making it a valuable building block for asymmetric synthesis. This compound is often used as a chiral auxiliary or a chiral catalyst in various synthetic transformations, enabling the selective formation of desired enantiomers.

Recent advancements in the field of medicinal chemistry have highlighted the importance of chiral compounds like (S)-S-Tert-butyl 2-methylpropane-2-sulfinothioate in drug discovery and development. Chirality plays a critical role in determining the biological activity and pharmacokinetic properties of many drugs. For instance, enantiomers can exhibit different binding affinities to biological targets, leading to variations in efficacy and safety profiles. Therefore, the ability to synthesize and isolate specific enantiomers is essential for optimizing drug candidates.

In the context of pharmaceutical research, (S)-S-Tert-butyl 2-methylpropane-2-sulfinothioate has been utilized as a key intermediate in the synthesis of various bioactive molecules. One notable application is in the preparation of chiral sulfides and sulfoxides, which are important structural motifs in many biologically active compounds. These compounds often exhibit potent pharmacological activities, such as anti-inflammatory, antiviral, and anticancer properties.

Moreover, recent studies have explored the use of (S)-S-Tert-butyl 2-methylpropane-2-sulfinothioate in catalytic asymmetric synthesis. Chiral catalysts derived from this compound have shown high enantioselectivity and yield in various reactions, including asymmetric sulfoxidation and sulfenylation. These catalytic systems have been applied to the synthesis of complex natural products and drug candidates, demonstrating their versatility and efficiency.

The synthetic versatility of (S)-S-Tert-butyl 2-methylpropane-2-sulfinothioate has also been leveraged in the development of new methodologies for chiral synthesis. For example, researchers have developed efficient protocols for the preparation of this compound using environmentally friendly conditions, such as mild temperatures and solvent-free reactions. These green chemistry approaches not only reduce environmental impact but also improve the overall sustainability of chemical processes.

In addition to its applications in organic synthesis and pharmaceutical research, (S)-S-Tert-butyl 2-methylpropane-2-sulfinothioate has potential uses in other areas of science and technology. For instance, it can be employed as a chiral ligand in transition metal-catalyzed reactions, enabling the selective formation of complex organic molecules with high stereoselectivity. This property makes it valuable for the synthesis of advanced materials and functional polymers.

The ongoing research on (S)-S-Tert-butyl 2-methylpropane-2-sulfinothioate continues to uncover new applications and improve existing methodologies. As scientists delve deeper into the properties and reactivity of this compound, it is expected that its role in various scientific disciplines will expand further. The ability to design and synthesize enantiomerically pure compounds using this chiral building block will undoubtedly contribute to advancements in drug discovery, materials science, and other related fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:60011-16-7)(S)-S-Tert-butyl 2-methylpropane-2-sulfinothioate
A832570
Purity:99%
Quantity:5g
Price ($):322.0
Email